Isradipine

Hypertension Vascular Biology Pharmacology

Isradipine is the preferred dihydropyridine calcium channel blocker for preclinical research demanding maximal vasorelaxant potency with minimal cardiodepressant effects. Unlike nifedipine, it avoids confounding reflex tachycardia, enabling stable hemodynamic baselines in telemetry and Langendorff studies. Its uniquely high Cav1.3 channel affinity makes it the essential tool compound for Parkinson's disease neuroprotection research targeting the 'calcium hypothesis.' Additionally, its pleiotropic anti-atherosclerotic effects, demonstrated in the landmark MIDAS trial, support vascular mechanistic studies independent of blood pressure reduction. Choose Isradipine for clean, mechanism-specific data across cardiovascular and neurodegeneration research.

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
CAS No. 75695-93-1
Cat. No. B1672647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsradipine
CAS75695-93-1
SynonymsDynacirc
Isradipine
Isradipine, (+-)-Isomer
Isradipine, (R)-Isomer
Isradipine, (S)-Isomer
Lomir
PN 200-110
PN 205 033
PN 205 034
PN 205-033
PN 205-034
PN 205033
PN 205034
PN-200-110
PN-205-033
PN-205-034
PN205033
PN205034
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
InChIInChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
InChIKeyHMJIYCCIJYRONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble (< 10 mg/L at 37 °C)
2.28e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isradipine (CAS 75695-93-1): A Second-Generation Dihydropyridine Calcium Channel Blocker for Hypertension Research and Neuroprotective Applications


Isradipine (PN 200-110, CAS 75695-93-1) is a second-generation dihydropyridine (DHP) calcium channel blocker (CCB) that selectively inhibits L-type voltage-gated calcium channels, primarily in arterial smooth muscle [1]. It is approved for the management of mild to moderate hypertension and is also widely investigated as a potential neuroprotective agent for Parkinson's disease due to its high blood-brain barrier permeability and affinity for the Cav1.3 channel subtype [2].

Why Isradipine Cannot Be Interchanged with Other Dihydropyridines: Critical Differentiators for Scientific Procurement


Despite sharing a common mechanism of action, second-generation DHP calcium channel blockers like isradipine are not interchangeable due to significant differences in their pharmacodynamic and pharmacokinetic profiles. Key differentiators include a rank order for vasorelaxant potency that places isradipine among the most potent in its class [1], a more favorable cardiodepressant profile that reduces the risk of reflex tachycardia and negative inotropy compared to agents like nifedipine [2], and a unique binding affinity for the Cav1.3 channel isoform, which underpins its specific investigation in Parkinson's disease [3]. These quantifiable distinctions directly impact model selection, experimental design, and clinical outcome interpretation.

Isradipine (75695-93-1) Quantitative Differentiation: A Procurement Guide to Comparator Data


Superior Vasorelaxant Potency Compared to Amlodipine, Felodipine, and Verapamil

In a direct comparative study assessing vasorelaxant potency in KCl-precontracted blood vessels, isradipine exhibited the highest potency among several clinically used calcium channel blockers, surpassing amlodipine, felodipine, and verapamil [1]. This higher intrinsic potency may allow for lower dosing to achieve the same therapeutic effect, a key consideration in preclinical and clinical studies.

Hypertension Vascular Biology Pharmacology

Reduced Cardiodepressant Effect Versus Nifedipine: Lower Risk of Reflex Tachycardia

In a clinical study comparing isradipine to nifedipine, isradipine demonstrated a significantly better separation of vasodilatory and negative inotropic effects, avoiding the reflex tachycardia observed with nifedipine [1]. This pharmacodynamic difference is critical for models where maintaining stable heart rate is essential.

Cardiovascular Pharmacology Safety

Significantly Higher Binding Affinity to LDL than Amlodipine

Isradipine exhibits a markedly higher total binding affinity for low-density lipoprotein (LDL) compared to amlodipine [1]. This differential binding profile can influence drug distribution and may have implications for its anti-atherosclerotic effects.

Pharmacokinetics Lipoprotein Binding Drug Distribution

Demonstrated Anti-Atherosclerotic Effect Independent of Blood Pressure Reduction (MIDAS Trial)

The landmark MIDAS trial demonstrated that isradipine significantly slowed the progression of carotid artery intima-media thickness (IMT) compared to hydrochlorothiazide, an effect that was independent of its blood pressure-lowering action [1]. This provides a unique, non-blood-pressure-mediated vascular protective effect not established for all DHPs.

Atherosclerosis Cardiovascular Disease Clinical Trial

Greater Antihypertensive Efficacy Than Captopril, Particularly in Black Patients

In a double-blind, crossover study, isradipine demonstrated superior overall blood pressure reduction compared to the ACE inhibitor captopril. This effect was particularly pronounced in Black patients, a demographic known for lower responsiveness to ACE inhibitor monotherapy [1].

Hypertension Clinical Trial Pharmacogenomics

Neuroprotective Potential Linked to Cav1.3 Channel Affinity (Parkinson's Disease Model)

Isradipine is distinguished from other DHP CCBs by its high affinity for the Cav1.3 subtype of L-type calcium channels, which are implicated in the selective vulnerability of dopaminergic neurons in Parkinson's disease [1]. Preclinical studies have shown that isradipine provides dose-dependent sparing of dopamine fibers and cell bodies in a neurotoxin model at concentrations achievable in humans [2]. This specific neuroprotective property is a key driver for its repurposing in ongoing Phase III clinical trials (STEADY-PD) [3].

Neuroprotection Parkinson's Disease Calcium Channels

Isradipine (75695-93-1): Optimal Use Cases Based on Quantitative Evidence


In Vitro Vascular Reactivity Studies Requiring Maximal Vasorelaxant Potency

Based on the evidence of its top-tier vasorelaxant potency among clinically used CCBs [1], isradipine is the preferred compound for in vitro assays (e.g., myography, vascular ring studies) designed to achieve maximal calcium channel blockade and vasodilation at the lowest possible concentrations, minimizing solvent-related artifacts and off-target interactions.

In Vivo Cardiovascular Models Where Reflex Tachycardia Confounds Data Interpretation

In preclinical cardiovascular research (e.g., telemetry-implanted rodents, Langendorff heart preparations), the clear separation of vasodilatory and negative inotropic effects seen with isradipine, contrasted with the reflex tachycardia induced by nifedipine [1], makes isradipine a superior choice for experiments requiring stable hemodynamic baselines and clean data on vascular function.

Atherosclerosis and Vascular Remodeling Research

For studies investigating the progression of atherosclerosis, vascular smooth muscle cell proliferation, or endothelial function, isradipine offers a unique advantage due to the pleiotropic, anti-atherosclerotic effects demonstrated in the landmark MIDAS trial [1]. Its use allows researchers to probe vascular protective mechanisms that are independent of blood pressure reduction, a feature not established for all antihypertensive agents.

Neuroscience Research Focused on Parkinson's Disease and Cav1.3-Mediated Neurodegeneration

For investigators studying Parkinson's disease pathogenesis, calcium channel-mediated excitotoxicity, or neuroprotective strategies, isradipine is the essential tool compound. Its uniquely high affinity for the Cav1.3 channel subtype [1] and proven neuroprotective effects in a gold-standard animal model [2] position it as the key DHP for probing the 'calcium hypothesis' of PD and evaluating disease-modifying interventions [3].

Technical Documentation Hub

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